2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with nitroethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields, including medicinal chemistry and materials science .
Scientific Research Applications
2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein . It also affects the production of reactive oxygen species (ROS), which play a role in its cytotoxic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(2-Nitroethenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its nitroethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new anticancer agents and industrial chemicals .
Properties
CAS No. |
220632-29-1 |
---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2-(2-nitroethenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H5NO4/c10-7-1-2-8(11)6(5-7)3-4-9(12)13/h1-5H |
InChI Key |
OCSNKOHWKHSRIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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